molecular formula C9H14BrClN2O2S2 B4072915 1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride

1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride

Cat. No.: B4072915
M. Wt: 361.7 g/mol
InChI Key: SNRZVPJTGFYDJC-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride is a chemical compound with the molecular formula C10H14BrClN2O2S2. It is known for its unique structure, which includes a bromothiophene ring and a sulfonyl group attached to a piperazine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S2.ClH/c1-11-4-6-12(7-5-11)16(13,14)9-3-2-8(10)15-9;/h2-3H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRZVPJTGFYDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride typically involves the following steps:

    Bromination: The thiophene ring is brominated using bromine or a brominating agent.

    Sulfonylation: The brominated thiophene is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Piperazine Coupling: The sulfonylated bromothiophene is coupled with 4-methylpiperazine under suitable conditions, often using a base such as triethylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride is used in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The bromothiophene ring and sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chlorothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride
  • 1-(5-Fluorothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride
  • 1-(5-Iodothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride

Uniqueness

1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where bromine’s properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride
Reactant of Route 2
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1-(5-Bromothiophen-2-yl)sulfonyl-4-methylpiperazine;hydrochloride

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